2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(methoxymethyl)-3-phenyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-22-11-15-17(13-5-3-2-4-6-13)18-19-9-7-16(21(18)20-15)14-8-10-23-12-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQQPHOJSQLBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. One common method includes the use of electron-donating groups at position 7 on the fused ring to improve both absorption and emission behaviors . Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity, utilizing greener synthetic methodologies to minimize environmental impact .
Chemical Reactions Analysis
Core Reactivity of Pyrazolo[1,5-a]pyrimidine
The scaffold undergoes three primary reaction types:
For 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine, the thienyl group at C7 enhances electrophilic substitution potential, while the methoxymethyl group at C2 provides steric and electronic modulation .
Halogenation and Subsequent Modifications
A one-pot methodology using NaX-K₂S₂O₈ enables oxidative halogenation at C3 (Table 1) :
| Entry | Reagents | Halogen (X) | Yield (%) | Conditions |
|---|---|---|---|---|
| 1 | NaI, K₂S₂O₈ | I | 82 | H₂O, 80°C, 6 h |
| 2 | NaBr, K₂S₂O₈ | Br | 75 | H₂O, 80°C, 6 h |
| 3 | NaCl, K₂S₂O₈ | Cl | 68 | H₂O, 80°C, 6 h |
Halogenated derivatives serve as intermediates for cross-coupling (e.g., Suzuki with aryl boronic acids) .
Microwave-Assisted Cyclization
Microwave irradiation (120°C, 20 min) promotes regioselective cyclization with cinnamoyl derivatives, yielding 7-aminopyrazolo[1,5-a]pyrimidines over 5-amino isomers (Scheme 5 in ). For the target compound, analogous conditions could enable functionalization at C7 via displacement of the thienyl group .
Acid-Catalyzed Modifications
Protonation of carbonyl intermediates (e.g., using KHSO₄) facilitates aza-Michael additions or nucleophilic displacements at C5 or C7 (Fig. 2 in ). The methoxymethyl group may undergo acid-catalyzed hydrolysis to hydroxymethyl under harsh conditions .
Biological Activity-Linked Modifications
Structural analogs of this compound exhibit antimycobacterial activity via ATP synthase inhibition . Key modifications include:
-
C3 Aryl Substitution : 4-Fluorophenyl at C3 enhances Mycobacterium tuberculosis inhibition (IC₅₀ < 0.5 μM) .
-
C5 Diversity : Alkyl, aryl, or heteroaryl groups at C5 optimize metabolic stability and potency .
Mechanistic Insights
Resistance studies reveal that microbial hydroxylation via FAD-dependent enzymes (e.g., Rv1751) can catabolize pyrazolo[1,5-a]pyrimidines, necessitating electron-withdrawing substituents to block oxidation .
Stability and Degradation Pathways
Scientific Research Applications
Antimycobacterial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, act as potent inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . The compound has shown promise in:
- Inhibiting M.tb growth in vitro.
- Demonstrating low toxicity profiles in preliminary studies.
- Potential use in drug formulations targeting tuberculosis .
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer potential. Compounds within this class have been associated with:
The specific substituents on 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine may enhance its selectivity towards cancer cells while minimizing effects on healthy tissues.
Enzymatic Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance:
- It has shown activity against certain kinases, which are pivotal in cancer progression and metabolic disorders .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structure–activity relationship studies have revealed that modifications at various positions on the pyrazolo and pyrimidine rings can significantly affect biological activity .
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for tumor growth . The compound’s photophysical properties are influenced by the presence of electron-donating groups, which enhance absorption and emission behaviors through intramolecular charge transfer .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
Position 3 :
- Phenyl at position 3 (as in the target compound) is common in bioactive derivatives, enhancing π-π stacking and hydrophobicity .
- Substitution with electron-withdrawing groups (e.g., –CF3) at position 7 (e.g., 7-CF3 in ) improves metabolic stability compared to 3-thienyl.
Position 2 :
- Methoxymethyl (–OCH2CH3) is less common than methyl or ethyl groups. Its electron-donating nature may influence reactivity in halogenation or cross-coupling reactions .
Comparison with Analogous Routes :
Biological Activity
2-(Methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound features a unique structural configuration that includes a pyrazolo ring fused with a pyrimidine ring and various substituents, such as methoxymethyl, phenyl, and thienyl groups. These structural characteristics contribute to its potential pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Methoxymethyl Group : Enhances solubility and may influence biological interactions.
- Phenyl and Thienyl Substituents : Contribute to the compound's lipophilicity and potential binding affinity to biological targets.
Antimycobacterial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant inhibitory activity against Mycobacterium tuberculosis (M.tb). The mechanism involves the inhibition of mycobacterial ATP synthase, which is critical for bacterial energy metabolism. In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can effectively reduce M.tb growth, with some compounds demonstrating low toxicity to human cells while maintaining high efficacy against bacteria .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Various studies have reported that pyrazolo[1,5-a]pyrimidines possess cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this one have shown growth inhibition percentages ranging from 44.86% to 84.59% against several cancer types . The structure-activity relationship (SAR) analyses suggest that modifications in substituents significantly impact the cytotoxic activity.
Anti-inflammatory Effects
Additionally, compounds within the pyrazolo[1,5-a]pyrimidine class have been associated with anti-inflammatory properties. These effects are thought to arise from their ability to inhibit certain enzymes involved in inflammatory pathways. The presence of thienyl groups may enhance these activities by improving binding affinities to relevant biological targets .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Fluorophenyl substitution | Anti-tuberculosis activity |
| 7-Chloro-3-(2-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | Chlorine and fluorine substitutions | Antimicrobial properties |
| 4-Methylthio-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3(4H)-one | Methylthio and methoxy groups | Anticancer potential |
This table illustrates how variations in substituents can lead to distinct biological activities among pyrazolo[1,5-a]pyrimidines.
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:
- Inhibition of Mycobacterial Growth : A study demonstrated that specific derivatives showed potent inhibition of M.tb growth in vitro and were effective in an acute mouse model of tuberculosis .
- Cytotoxicity Testing : A series of synthesized pyrazoles were screened against 60 cancer cell lines at the National Cancer Institute (NCI), revealing significant growth inhibition rates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine?
- Methodology : The synthesis typically involves cyclization of precursors such as 5-aminopyrazoles with ketones or enaminones. For example, refluxing 5a (a pyrazole derivative) with a thienyl-substituted ketone in pyridine for 5–6 hours yields pyrazolo[1,5-a]pyrimidines. Post-synthetic modifications (e.g., introducing the methoxymethyl group) may require alkylation or nucleophilic substitution. Characterization via IR, ¹H/¹³C NMR, and mass spectrometry ensures structural fidelity .
- Optimization : Yields (62–70%) and purity depend on solvent choice (ethanol, DMF) and crystallization conditions. Adjusting reaction time and temperature can improve reproducibility .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm their structural identity and purity?
- Analytical Techniques :
- Spectroscopy : IR confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). ¹H NMR identifies substituent environments (e.g., thienyl protons at δ 6.8–7.2 ppm), while ¹³C NMR verifies carbon frameworks.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₈H₁₆N₄OS for the target compound).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical calculations (±0.3%) .
Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidines, and how are IC₅₀ values determined?
- Protocols :
- MTT Assay : Cells (e.g., MCF-7, HEPG2) are treated with serial dilutions of the compound. Viability is measured via formazan dye absorption at 570 nm.
- IC₅₀ Calculation : Dose-response curves are plotted, and nonlinear regression models determine the concentration inhibiting 50% of cell growth. Statistical significance (p < 0.001) is assessed via triplicate experiments .
Advanced Research Questions
Q. How can regioselective halogenation at the C3 position of pyrazolo[1,5-a]pyrimidines be achieved, and what factors influence reaction efficiency?
- Methodology : Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate regioselective iodination under optimized conditions (DMF, 100°C). Electron-donating groups (e.g., –OMe) on the phenyl ring enhance yields (83–95%), while electron-withdrawing groups (–Cl, –Br) require longer reaction times .
- Mechanistic Insight : The iodine electrophile preferentially attacks the electron-rich C3 position due to resonance stabilization of the pyrazolo[1,5-a]pyrimidine core .
Q. What strategies are employed to resolve contradictions in biological activity data between structurally similar pyrazolo[1,5-a]pyrimidine derivatives?
- SAR Analysis :
- Substituent Effects : The trifluoromethyl group enhances enzyme binding affinity via hydrophobic interactions, while the methoxymethyl group improves solubility.
- Data Validation : Cross-testing compounds against multiple cell lines (e.g., HCT-116 vs. MCF-7) and validating with kinase inhibition assays (e.g., TRK, Pim-1) reduce false positives .
Q. How can radiolabeled pyrazolo[1,5-a]pyrimidines (e.g., ¹⁸F derivatives) be synthesized for PET imaging in tumor detection?
- Radiosynthesis :
- Precursor Design : Tosylate precursors undergo nucleophilic substitution with [¹⁸F]KF/Kryptofix 2.2.2 in anhydrous DMF (100°C, 20 min).
- Purification : HPLC isolates the product ([¹⁸F]5) with >98% radiochemical purity. Biodistribution studies in murine models quantify tumor uptake and clearance rates .
Q. What crystallographic techniques elucidate the structural and intermolecular interactions of pyrazolo[1,5-a]pyrimidines?
- X-ray Diffraction : Single-crystal analysis reveals planarity of the pyrazolo[1,5-a]pyrimidine core (mean deviation <0.004 Å). Cl···Cl (3.475 Å) and van der Waals interactions dominate packing, influencing solubility and stability .
Key Considerations for Researchers
- Synthetic Reproducibility : Optimize solvent polarity (e.g., pyridine for cyclization, ethanol for crystallization) to balance yield and purity .
- Biological Specificity : Prioritize substituents (e.g., 3-thienyl for π-π stacking, methoxymethyl for bioavailability) to enhance target engagement .
- Data Robustness : Validate conflicting bioactivity results with orthogonal assays (e.g., SPR for binding kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
